Cyclobenzaprine epoxide

概要

説明

Cyclobenzaprine epoxide is a derivative of cyclobenzaprine, a tricyclic amine salt commonly used as a muscle relaxant this compound is formed through the oxidation of cyclobenzaprine, specifically targeting the double bonds within the molecule to create an epoxide ring

準備方法

Synthetic Routes and Reaction Conditions

Cyclobenzaprine epoxide can be synthesized through the oxidation of cyclobenzaprine. The process involves the use of oxidizing agents such as peroxycarboxylic acids, which facilitate the formation of the epoxide ring by attacking the double bonds in cyclobenzaprine . The reaction typically occurs under controlled conditions to ensure the stability of the epoxide and to prevent further degradation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions would be optimized to maximize yield and purity, with careful monitoring to prevent the formation of unwanted by-products. The use of continuous flow reactors and advanced purification techniques would be essential to achieve high efficiency and consistency in production.

化学反応の分析

Formation of Cyclobenzaprine Epoxide

This compound forms via oxidation of cyclobenzaprine’s double bonds:

-

Endocyclic double bond oxidation : Generates the 10,11-epoxide through electrophilic addition (Figure 1A) .

-

Exocyclic double bond oxidation : Leads to 3',5-epoxide (Figure 1B) .

Reaction Conditions

| Pathway | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Endocyclic oxidation | Peracetic acid (CHCOH) in CHCl, 0°C | 95% purity | |

| Exocyclic oxidation | Acidic HO, room temperature | Trace |

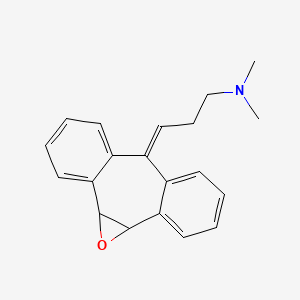

Figure 1 :

-

(A) 10,11-Epoxide (m/z 291.1, [M+H])

-

(B) 3',5-Epoxide (m/z 291.1, [M+H])

Degradation Pathways

This compound is unstable and undergoes further transformations:

Hydrolysis to Glycols

Epoxide rings hydrolyze under acidic/basic conditions :

Cleavage to Aldehydes and Ketones

-

Oxidative cleavage of glycols yields bisaldehyde (m/z 279.1) and ketone derivatives (m/z 261.1) .

-

Further oxidation produces anthraquinone (m/z 208.1) and dibenzosuberenone (m/z 220.1) .

LC-MS/MS Fragmentation Patterns

| Compound | Key Fragments (m/z) | Diagnostic Ions |

|---|---|---|

| 10,11-Epoxide | 247, 229, 193, 72 | 292 [M+H - HO] |

| 3',5-Epoxide | 221, 193, 72 | 247 [M+H - HN(CH)] |

| Glycols | 292, 274, 247 | 292 [M+H] |

Structural Confirmation

-

NMR : 10,11-Epoxide shows distinct H signals at δ 3.4–3.6 ppm (epoxide protons) .

-

UV-Vis : Absorbance at 290 nm confirms endocyclic conjugation retention .

Metabolic Relevance

-

In vivo formation : Detected in rat urine after cyclobenzaprine administration .

-

Human metabolism : Enters enterohepatic circulation but accounts for <1% of excreted drug .

Stability and Storage

科学的研究の応用

Cyclobenzaprine epoxide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, cyclobenzaprine.

Medicine: Investigated for its potential therapeutic effects and as a model compound for studying the metabolism and degradation of cyclobenzaprine.

作用機序

The exact mechanism of action of cyclobenzaprine epoxide is not fully understood. it is believed to exert its effects through interactions with the central nervous system, similar to cyclobenzaprine. Cyclobenzaprine acts as a 5-HT2 receptor antagonist, reducing muscle hyperactivity by influencing motor neurons in the brain stem . The epoxide derivative may have similar or modified interactions with these molecular targets and pathways.

類似化合物との比較

Cyclobenzaprine epoxide can be compared to other epoxide derivatives of tricyclic compounds, such as:

- Amitriptyline Epoxide

- Imipramine Epoxide

- Protriptyline Epoxide

These compounds share structural similarities with this compound but may differ in their chemical reactivity, biological activity, and therapeutic applications.

生物活性

Cyclobenzaprine, a widely used skeletal muscle relaxant, undergoes extensive metabolism in the liver, resulting in several metabolites, including cyclobenzaprine epoxide. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolism, and clinical implications.

Overview of Cyclobenzaprine

Cyclobenzaprine is primarily used to relieve muscle spasms associated with acute musculoskeletal conditions. It acts centrally in the brainstem rather than directly on skeletal muscle, influencing motor neuron activity and serotonin pathways to achieve its effects . The drug is structurally related to tricyclic antidepressants and is characterized by a high protein binding rate (approximately 93%) and an oral bioavailability of 33-55% .

Metabolism of Cyclobenzaprine

Cyclobenzaprine is extensively metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2, leading to several metabolites, including the active metabolite norcyclobenzaprine and the epoxide form . The 10,11-epoxide of cyclobenzaprine has been identified as one of the significant metabolites.

Table 1: Key Metabolites of Cyclobenzaprine

| Metabolite | Description |

|---|---|

| Cyclobenzaprine | Parent compound |

| Norcyclobenzaprine | Active metabolite |

| 10,11-Epoxide | Significant metabolite; potential biological activity |

| N-Oxide | Minor metabolite |

| Hydroxylated derivatives | Various forms contributing to overall activity |

Pharmacological Effects

Research indicates that this compound is not cytotoxic or mutagenic under various testing conditions . Studies show that this epoxide does not exhibit significant mutagenic activity in bacterial strains commonly used for assessing such properties. This suggests a relatively safe profile regarding genetic toxicity.

Clinical Implications

The pharmacokinetics of cyclobenzaprine have been studied extensively. The effective half-life ranges from 8 to 37 hours, with an average around 18 hours . In clinical settings, the presence of this compound may influence therapeutic outcomes, particularly in patients with hepatic impairment or those taking multiple medications that affect liver enzyme activity.

Case Studies

Recent case studies have highlighted the clinical implications of cyclobenzaprine toxicity and its metabolites. For instance:

- Case Study 1 : A case involving a dog that ingested cyclobenzaprine demonstrated successful treatment outcomes using gastric emptying and supportive care. Plasma levels were monitored using high-performance liquid chromatography, revealing significant concentrations of cyclobenzaprine and its metabolites post-treatment .

- Case Study 2 : In humans, an overdose situation was managed effectively with interventions such as activated charcoal and plasmapheresis. The presence of this compound was noted in serum analyses during recovery phases .

特性

IUPAC Name |

N,N-dimethyl-3-(3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-ylidene)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-21(2)13-7-12-14-15-8-3-5-10-17(15)19-20(22-19)18-11-6-4-9-16(14)18/h3-6,8-12,19-20H,7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQICSISFHQSST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2C3C(O3)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80973809 | |

| Record name | 3-(1a,10b-Dihydro-6H-dibenzo[3,4:6,7]cyclohepta[1,2-b]oxiren-6-ylidene)-N,N-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58256-08-9 | |

| Record name | Cyclobenzaprine-10,11-epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058256089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1a,10b-Dihydro-6H-dibenzo[3,4:6,7]cyclohepta[1,2-b]oxiren-6-ylidene)-N,N-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOBENZAPRINE EPOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM4S3SJ2YA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。